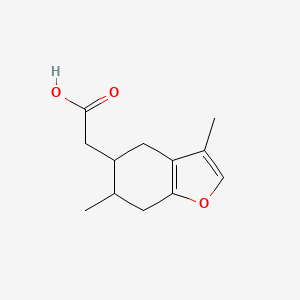
10-(Triphenylphosphoranylidene)decyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Triphenylphosphoranylidene)decyl acetate is a chemical compound with the molecular formula C30H37O2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a decyl acetate chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Triphenylphosphoranylidene)decyl acetate typically involves the reaction of triphenylphosphine with a suitable alkyl halide, followed by the addition of an acetate group. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
10-(Triphenylphosphoranylidene)decyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Scientific Research Applications
10-(Triphenylphosphoranylidene)decyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(Triphenylphosphoranylidene)decyl acetate involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphoranylidene group allows the compound to participate in various chemical reactions, including the formation of carbon-carbon bonds. This interaction can modulate the activity of enzymes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of a decyl chain.
Ethyl (triphenylphosphoranylidene)acetate: Similar but with an ethyl group.
Uniqueness
10-(Triphenylphosphoranylidene)decyl acetate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from its shorter-chain analogs and provides unique properties that can be exploited in various applications .
Properties
Molecular Formula |
C30H37O2P |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
10-(triphenyl-λ5-phosphanylidene)decyl acetate |
InChI |
InChI=1S/C30H37O2P/c1-27(31)32-25-17-6-4-2-3-5-7-18-26-33(28-19-11-8-12-20-28,29-21-13-9-14-22-29)30-23-15-10-16-24-30/h8-16,19-24,26H,2-7,17-18,25H2,1H3 |
InChI Key |
SHYCVDZHXWQQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



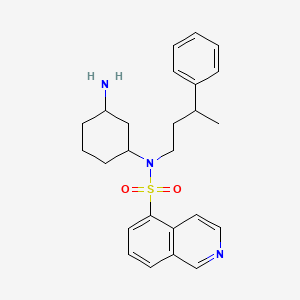
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
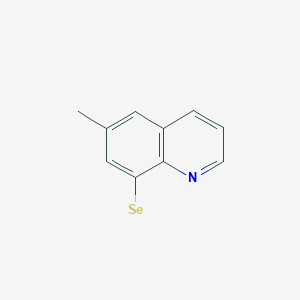
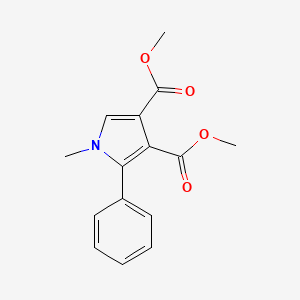
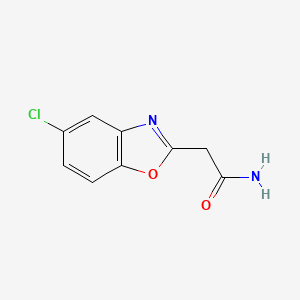
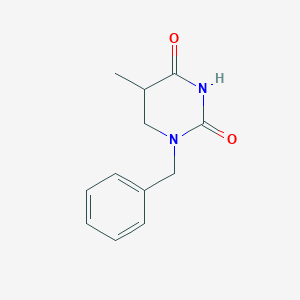
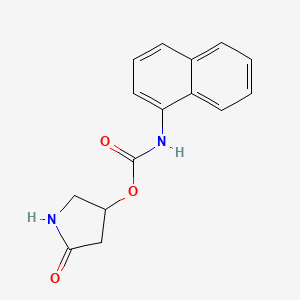
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)

![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
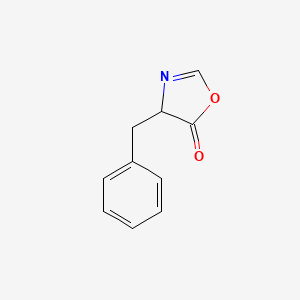
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
